AGA protein - 139532-53-9

AGA protein

Catalog Number: EVT-1521622
CAS Number: 139532-53-9
Molecular Formula: C9H12N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Aspartylglucosaminidase is found in various tissues across different species. In humans, it is predominantly expressed in the liver and is essential for the proper processing of glycoproteins. Its deficiency can lead to disorders such as Aspartylglucosaminuria, characterized by the accumulation of aspartylglycosamine.

Classification

The AGA protein belongs to the family of glycoside hydrolases, specifically classified under the glycoside hydrolase family 39. These enzymes are characterized by their ability to cleave glycosidic bonds in carbohydrates.

Synthesis Analysis

Methods

The synthesis of AGA protein can be achieved through various methods, including recombinant DNA technology. This involves cloning the gene encoding AGA into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cell lines.

Technical Details

  1. Gene Cloning: The AGA gene is amplified using polymerase chain reaction (PCR) and cloned into an appropriate vector.
  2. Transformation: The vector is introduced into competent bacterial cells through methods like heat shock or electroporation.
  3. Protein Expression: Induction of protein expression can be achieved using agents such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
  4. Purification: Post-expression, the protein is typically purified using affinity chromatography techniques, often utilizing tags like histidine for purification.
Molecular Structure Analysis

Structure

The crystal structure of AGA has been elucidated, revealing a complex arrangement that includes an active site capable of binding substrate molecules effectively. The enzyme typically exhibits a globular shape with distinct domains that facilitate its catalytic function.

Data

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a pH range conducive to enzymatic activity.
Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by AGA involves the hydrolysis of aspartyl-linked oligosaccharides:

Aspartylglycosamine+H2OAspartate+Glucosamine\text{Aspartylglycosamine}+H_2O\rightarrow \text{Aspartate}+\text{Glucosamine}

Technical Details

This reaction is crucial for the breakdown of glycoproteins and occurs optimally at specific pH levels and temperatures, typically around pH 5.5 and 37 °C for human AGA.

Mechanism of Action

Process

The mechanism by which AGA operates involves substrate binding at its active site, followed by nucleophilic attack on the glycosidic bond. This leads to the formation of a transient enzyme-substrate complex, ultimately resulting in product release and enzyme regeneration.

Data

Kinetic studies indicate that AGA follows Michaelis-Menten kinetics with varying affinities for different substrates based on their structural characteristics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless solution when purified.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Activity: Optimal enzymatic activity observed at slightly acidic conditions.
Applications

Scientific Uses

AGA has significant applications in biotechnology and medicine:

  • Biochemical Research: Used as a tool for studying glycoprotein metabolism and related disorders.
  • Therapeutics: Potential therapeutic applications include enzyme replacement therapy for patients with Aspartylglucosaminuria.
  • Diagnostic Tools: Utilized in assays for detecting glycoprotein abnormalities in clinical settings.
Introduction to AGA Protein

Historical Discovery and Nomenclature

Aspartylglucosaminidase (AGA), also termed glycosylasparaginase or N(4)-(beta-N-acetylglucosaminyl)-L-asparaginase (EC 3.5.1.26), was first identified through biochemical studies of lysosomal storage disorders in the 1970s–1980s. The gene encoding AGA (AGA) was mapped to human chromosome 4q34.3, and mutations were initially characterized in Finnish populations with a high incidence of aspartylglucosaminuria (AGU) [3] [6]. The nomenclature adheres to international guidelines:

  • Systematic Name: N(4)-(β-N-acetylglucosaminyl)-L-asparaginase
  • Gene Symbol: AGA (HGNC-approved)
  • Aliases: ASRG, glycosylasparaginase, or "glycosylasparaginase alpha/beta chain" for its subunits [9] [10].AGA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily, characterized by autocatalytic activation via peptide bond cleavage [1] [9].

Table 1: AGA Protein Nomenclature and Features

CategoryDesignation
Recommended NameAspartylglucosaminidase
Alternative NamesGlycosylasparaginase, N4-(N-acetyl-β-glucosaminyl)-L-asparagine amidase
Gene SymbolAGA
Enzyme CommissionEC 3.5.1.26
Protein FamilyNtn-hydrolase
OrganismHomo sapiens (Human), conserved in vertebrates

Biological Significance in Lysosomal Function

AGA is a lysosomal hydrolase critical for degrading N-linked glycoproteins. It catalyzes the hydrolysis of the amide bond between asparagine (Asn) and N-acetylglucosamine (GlcNAc) in oligosaccharides, one of the final steps in glycoprotein catabolism [1] [6]. Key functional features include:

  • Biosynthetic Maturation: Synthesized as an inactive 346-amino-acid precursor (∼75 kDa) that undergoes proteolytic cleavage in the endoplasmic reticulum to form active α- (24 kDa) and β-subunits (17–18 kDa). These assemble into a heterotetrameric (αβ)₂ structure essential for activity [4] [9].
  • Catalytic Mechanism: The N-terminal threonine of the β-subunit (Thr206 in humans) acts as a nucleophile to hydrolyze GlcNAc-Asn bonds. This self-cleavage mechanism is hallmark of Ntn-hydrolases [1] [9].
  • Disulfide Bonds: Intrachain disulfide bridges stabilize the tertiary structure, with C-terminal bonds critical for folding and activation [4].
  • Dysfunction Consequences: AGA deficiency causes aspartylglucosaminuria (AGU), a lysosomal storage disease characterized by intellectual disability, neurodegeneration, and glycoprotein accumulation. Over 20 disease-associated mutations disrupt folding, subunit assembly, or catalytic activity [3] [6].

Table 2: Structural Features of Human AGA Protein

FeatureDetail
Precursor Size346 amino acids (∼75 kDa glycosylated)
Mature Subunitsα-chain: 24–205 (19.6 kDa, pI 4.82); β-chain: 206–346 (17.5 kDa)
Quaternary StructureHeterotetramer (αβ)₂
Catalytic ResidueThr206 (N-terminal nucleophile of β-chain)
Key Disulfide BondsCys163 (stabilizes α-subunit); Cys283 (critical for β-subunit folding)
Glycosylation Sites5–6 N-linked sites (critical for lysosomal targeting)

Evolutionary Conservation Across Species

AGA exemplifies deep evolutionary conservation with structural and functional adaptations:

  • Ubiquitous Distribution: Found in prokaryotes (e.g., Escherichia coli IaaA), insects (Drosophila Lamina ancestor), and vertebrates. Bacterial AGAs function in peptide metabolism, while mammalian versions specialize in glycoprotein degradation [1] [8].
  • Sequence and Structural Homology: Human AGA shares 39% sequence identity with Dictyostelium discoideum phospholipase B and 30% with Entamoeba histolytica ribonuclease P. The core αββα sandwich fold and catalytic Thr residue are universally conserved among Ntn-hydrolases [1] [8] [9].
  • Paralogous Divergence: After whole-genome duplication events (e.g., in yeast), paralogs like S. cerevisiae YHR045W retained substrate specificity but developed distinct post-translational modifications [2] [5].
  • Functional Adaptation: In parasitoid wasps (Asobara tabida), an AGA-like protein in venom disrupts host neurophysiology by releasing aspartate—a neurotransmitter precursor—demonstrating neofunctionalization [1].
  • Conservation Gradient: Catalytic sites induce stronger evolutionary conservation in surrounding residues than ligand-binding sites, reflecting constraints for transition-state stabilization [5].

Table 3: Evolutionary Conservation of AGA Homologs

OrganismProteinIdentity to Human AGAUnique Features
Homo sapiensAGA100%Lysosomal glycoprotein degradation
Mus musculusAGA96%Similar processing, disease model for AGU
Drosophila melanogasterLamina ancestor29%Involved in nuclear envelope assembly
Asobara tabidaAGA-like<30%Venom neurotoxin (aspartate production)
Escherichia coliIaaA/YbiK25%Isoaspartyl dipeptidase activity

Properties

CAS Number

139532-53-9

Product Name

AGA protein

Molecular Formula

C9H12N2O4

Synonyms

AGA protein

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